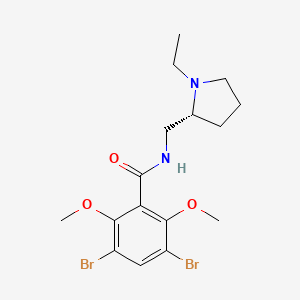

Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-

Description

The compound 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)benzamide (R)-(+)- is a benzamide derivative characterized by:

- Halogenation: Two bromine atoms at the 3,5-positions of the benzene ring.

- Methoxy groups: Two methoxy substituents at the 2,6-positions.

- Chiral center: The (R)-(+)-configuration at the pyrrolidinylmethyl side chain.

- Amide linkage: A benzamide core functionalized with a 1-ethyl-2-pyrrolidinylmethyl group.

This structural complexity confers unique physicochemical properties, such as increased molecular weight (due to bromine), lipophilicity (influenced by methoxy and alkyl groups), and stereospecific interactions.

Properties

IUPAC Name |

3,5-dibromo-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Br2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBGKPTVKBFSNZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223463 | |

| Record name | Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-00-5 | |

| Record name | Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, ®-(+)- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Bromination: Introduction of bromine atoms at the 3 and 5 positions of the benzamide ring.

Methoxylation: Addition of methoxy groups at the 2 and 6 positions.

Amidation: Formation of the amide bond with the pyrrolidinylmethyl group.

Chiral Resolution: Separation of the ®-(+)- enantiomer from the racemic mixture.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to control the stereochemistry and functional group placement.

Chemical Reactions Analysis

Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, ®-(+)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms or reduce the amide group to an amine.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Benzamide derivatives are widely used as building blocks in organic synthesis. The compound serves as a reagent in various chemical reactions due to its functional groups:

- Bromination : The introduction of bromine atoms at specific positions on the benzamide ring allows for further functionalization.

- Methoxylation : The addition of methoxy groups enhances solubility and reactivity.

- Amidation : Formation of amide bonds is crucial for synthesizing biologically active compounds.

These reactions facilitate the development of new materials and pharmaceuticals.

Biological Activities

Research has indicated potential biological activities of Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)-:

- Antimicrobial Properties : Studies suggest that the compound may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations highlight its potential as an anticancer agent, warranting further exploration in cancer research.

Medicinal Chemistry

The compound is investigated for its therapeutic effects:

- Lead Compound for Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting specific biological pathways.

- Mechanism of Action : It may interact with enzymes or receptors, modulating biochemical pathways relevant to disease processes.

Industrial Applications

In the industry, Benzamide derivatives are utilized in producing specialty chemicals and materials. Their unique properties make them suitable for various applications in manufacturing processes.

-

Antimicrobial Study :

A study published in a peer-reviewed journal evaluated the antimicrobial properties of Benzamide derivatives against several bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting potential as an antimicrobial agent. -

Anticancer Research :

In vitro studies demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines. Further research is needed to elucidate the mechanisms underlying these effects and assess potential clinical applications. -

Synthetic Applications :

A recent article detailed the synthesis of various benzamide derivatives using this compound as a starting material. The study highlighted the efficiency of synthetic routes involving bromination and methoxylation.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, ®-(+)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent and Property Comparison

Notes:

Spectral Characterization

Table 2: Spectral Data Comparison

Insights :

Stereochemical and Electronic Considerations

- Chirality : The (R)-(+)-configuration may enhance enantioselective interactions in biological systems, a feature absent in Rip-B or compounds.

- Electron-Withdrawing Effects : Bromine’s electron-withdrawing nature could reduce electron density on the benzene ring, altering reactivity in electrophilic substitutions compared to methoxy or hydroxy groups .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+) is particularly noteworthy for its potential applications in treating central nervous system disorders and other therapeutic areas. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

- IUPAC Name : Benzamide, 3,5-dibromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, (R)-(+)

- Molecular Formula : C16H22Br2N2O3

- Molecular Weight : 450.165 g/mol

- CAS Number : 73220-00-5

The biological activity of this benzamide derivative is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures exhibit high-affinity binding to dopamine D2 receptors, which are crucial in modulating various neurological functions. For instance, a study demonstrated that substituted benzamides can act as potent ligands for CNS dopamine D2 receptors, highlighting their potential in treating conditions such as schizophrenia and Parkinson's disease .

Biological Activity Overview

- Dopamine Receptor Binding :

-

Antifungal Activity :

- Certain derivatives of benzamides have been evaluated for antifungal properties. For example, compounds similar to the one exhibited moderate inhibitory activity against various fungal strains such as Fusarium graminearum and Botrytis cinerea, with effective concentrations (EC50) ranging from 11.61 to 40 μg/mL .

- Cytotoxicity and Antiproliferative Effects :

Table 1: Biological Activity Summary of Benzamide Derivatives

Case Studies

-

Dopamine Receptor Ligands :

A study synthesized a series of substituted benzamides and tested their binding affinity to dopamine receptors. The findings suggested that certain modifications significantly increased their potency as D2 receptor antagonists, indicating potential for further development into therapeutic agents for CNS disorders . -

Antifungal Efficacy :

Research focusing on the antifungal properties of benzamide derivatives highlighted the effectiveness of specific compounds against Fusarium species. The study provided insights into the structure-activity relationships that govern their efficacy, paving the way for developing new antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.